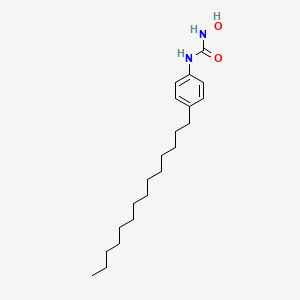![molecular formula C13H16N4O B14265478 N-[4-(1H-Imidazol-5-yl)phenyl]-N'-propan-2-ylurea CAS No. 135745-47-0](/img/structure/B14265478.png)
N-[4-(1H-Imidazol-5-yl)phenyl]-N'-propan-2-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1H-Imidazol-5-yl)phenyl]-N’-propan-2-ylurea is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
Vorbereitungsmethoden
The synthesis of N-[4-(1H-Imidazol-5-yl)phenyl]-N’-propan-2-ylurea typically involves the formation of the imidazole ring followed by the attachment of the phenyl and propan-2-ylurea groups. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach synthesis: This method involves the oxidation of imidazolines.
Industrial production methods: These methods often involve the use of high-throughput techniques and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
N-[4-(1H-Imidazol-5-yl)phenyl]-N’-propan-2-ylurea undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions . Major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
N-[4-(1H-Imidazol-5-yl)phenyl]-N’-propan-2-ylurea has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-[4-(1H-Imidazol-5-yl)phenyl]-N’-propan-2-ylurea involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, affecting their activity . This binding can lead to the inhibition or activation of various biochemical pathways, depending on the specific target .
Vergleich Mit ähnlichen Verbindungen
N-[4-(1H-Imidazol-5-yl)phenyl]-N’-propan-2-ylurea can be compared with other imidazole-containing compounds such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
What sets N-[4-(1H-Imidazol-5-yl)phenyl]-N’-propan-2-ylurea apart is its unique combination of the imidazole ring with the phenyl and propan-2-ylurea groups, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
135745-47-0 |
|---|---|
Molekularformel |
C13H16N4O |
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
1-[4-(1H-imidazol-5-yl)phenyl]-3-propan-2-ylurea |
InChI |
InChI=1S/C13H16N4O/c1-9(2)16-13(18)17-11-5-3-10(4-6-11)12-7-14-8-15-12/h3-9H,1-2H3,(H,14,15)(H2,16,17,18) |
InChI-Schlüssel |
VFXKMLUWJQORFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)NC1=CC=C(C=C1)C2=CN=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


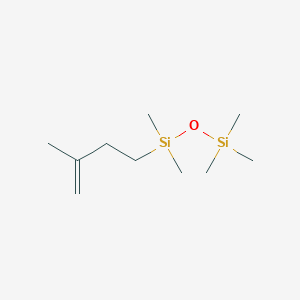
![1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione](/img/structure/B14265432.png)
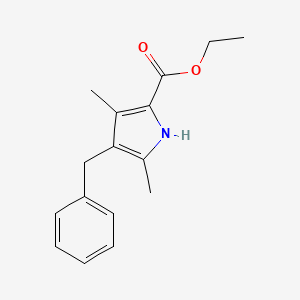
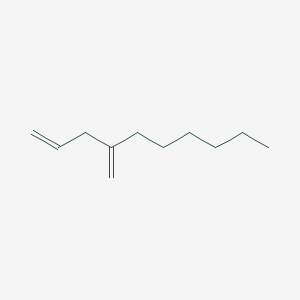
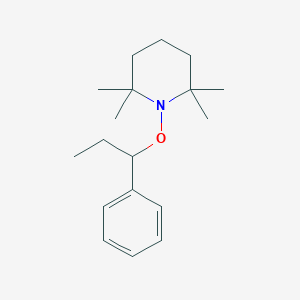
![2,2-Dimethyl-2H-pyrano[2,3-f]quinoline](/img/structure/B14265452.png)
![4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro-](/img/structure/B14265458.png)
![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-bis(1,1-dimethylethyl)-](/img/structure/B14265462.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14265466.png)
![N,N'-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14265472.png)
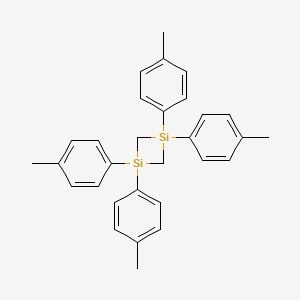

![2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine](/img/structure/B14265485.png)
